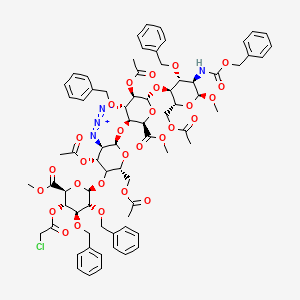

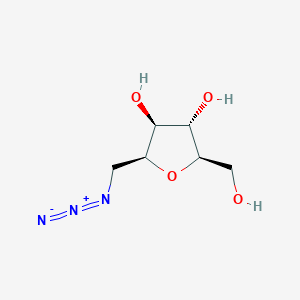

methyl (2R,3S,4S,5R,6R)-5-acetoxy-3-(((2R,3R,4R,6R)-4-acetoxy-6-(acetoxymethyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-(2-chloroacetoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(aceto

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Méthyl (2R,3S,4S,5R,6R)-5-acétoxy-3-(((2R,3R,4R,6R)-4-acétoxy-6-(acétoxyméthyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-(2-chloroacétoxy)-6-(méthoxycarbonyl)tétrahydro-2H-pyran-2-yl)oxy)tétrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(acéto est un composé organique complexe avec plusieurs groupes fonctionnels, y compris les groupes acétoxy, azido, benzyloxy et chloroacétoxy.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d’une molécule aussi complexe implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, la fonctionnalisation sélective et les réactions de couplage. Les réactifs couramment utilisés dans ces étapes peuvent inclure des agents de protection comme le chlorure de benzyle, le chlorure d’acétyle pour l’acétylation et des réactifs d’azidation comme l’azoture de sodium.

Méthodes de production industrielle

La production industrielle de ces composés implique souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation d’équipements de synthèse automatisés, le criblage à haut débit des conditions de réaction et des techniques de purification comme la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes benzyloxy.

Réduction : Les réactions de réduction peuvent cibler le groupe azido, le convertissant en amine.

Substitution : Le groupe chloroacétoxy peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Réactifs comme le PCC (chlorochromate de pyridinium) ou le KMnO4.

Réduction : Réactifs comme le LiAlH4 ou l’hydrogénation catalytique.

Substitution : Nucléophiles comme les thiols ou les amines.

Principaux produits

Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe azido produirait une amine, tandis que la substitution du groupe chloroacétoxy pourrait produire divers dérivés substitués.

Applications de recherche scientifique

Chimie

En chimie, ce composé pourrait être utilisé comme élément de base pour la synthèse de molécules plus complexes, en particulier dans le domaine de la chimie médicinale.

Biologie

En biologie, le groupe azido fait de ce composé un candidat pour les applications de chimie « click », qui sont utilisées pour le marquage et le suivi des biomolécules.

Médecine

En médecine, les dérivés de ce composé pourraient être explorés pour leur potentiel en tant qu’agents thérapeutiques, en particulier s’ils présentent une bioactivité contre des cibles spécifiques.

Industrie

Dans l’industrie, ce composé pourrait être utilisé dans la synthèse de produits chimiques spécialisés ou comme intermédiaire dans la production de produits pharmaceutiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology

In biology, the azido group makes this compound a candidate for click chemistry applications, which are used for labeling and tracking biomolecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly if they exhibit bioactivity against specific targets.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, s’il est utilisé en chimie médicinale, il peut interagir avec des enzymes ou des récepteurs, en modulant leur activité. Le groupe azido pourrait également participer à des réactions bioorthogonales, permettant un marquage spécifique des biomolécules.

Comparaison Avec Des Composés Similaires

Composés similaires

- **Méthyl (2R,3S,4S,5R,6R)-5-acétoxy-3-(((2R,3R,4R,6R)-4-acétoxy-6-(acétoxyméthyl)-3-azido-5-(((2R,3R,4S,5S,6S)-3,4-bis(benzyloxy)-5-(2-chloroacétoxy)-6-(méthoxycarbonyl)tétrahydro-2H-pyran-2-yl)oxy)tétrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-2-(acéto dérivés avec différents substituants.

Autres composés contenant des azides : Ils peuvent partager une réactivité et des applications similaires en chimie « click ».

Unicité

L’unicité de ce composé réside dans sa combinaison de plusieurs groupes fonctionnels, ce qui permet une large gamme de modifications chimiques et d’applications. La présence du groupe azido, en particulier, en fait un outil polyvalent pour la chimie bioorthogonale.

Propriétés

Formule moléculaire |

C73H83ClN4O28 |

|---|---|

Poids moléculaire |

1499.9 g/mol |

Nom IUPAC |

methyl (2R,3S,4S,5R,6R)-5-acetyloxy-3-[(2R,3R,4R,6R)-4-acetyloxy-6-(acetyloxymethyl)-3-azido-5-[(2R,3R,4S,5S,6S)-5-(2-chloroacetyl)oxy-6-methoxycarbonyl-3,4-bis(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylate |

InChI |

InChI=1S/C73H83ClN4O28/c1-41(79)90-39-50-55(57(92-34-45-23-13-8-14-24-45)53(69(89-7)99-50)76-73(86)96-38-49-31-21-12-22-32-49)102-72-66(98-44(4)82)60(94-36-47-27-17-10-18-28-47)62(64(106-72)68(85)88-6)104-70-54(77-78-75)58(97-43(3)81)56(51(100-70)40-91-42(2)80)103-71-65(95-37-48-29-19-11-20-30-48)59(93-35-46-25-15-9-16-26-46)61(101-52(83)33-74)63(105-71)67(84)87-5/h8-32,50-51,53-66,69-72H,33-40H2,1-7H3,(H,76,86)/t50-,51-,53-,54-,55-,56?,57-,58-,59+,60+,61+,62+,63+,64-,65-,66-,69+,70-,71-,72-/m1/s1 |

Clé InChI |

HRBIOIDYTHRVKU-DVDZEMNPSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)OC)O[C@@H]5[C@@H]([C@H](C([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)CCl)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)C(=O)OC)OC(=O)CCl)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(=O)C)N=[N+]=[N-])OCC9=CC=CC=C9)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)

![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)

![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)

![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)

![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)

![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)

![[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol](/img/structure/B11824977.png)

![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)